3-Cyclohexene-1-carboxaldehyde
Overview
Description
3-Cyclohexene-1-carboxaldehyde is an organic compound with the molecular formula C₇H₁₀O. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is also known by several other names, including 1-Formyl-3-cyclohexene and 4-Formylcyclohexene . It is used in various chemical syntheses and industrial applications.
Mechanism of Action
- 3-Cyclohexene-1-carboxaldehyde (CAS Registry Number: 100-50-5) is an aldehyde compound . However, specific primary targets for this compound are not widely documented in the literature.
- Aldehydes like This compound are often involved in self-condensation or polymerization reactions. These reactions are exothermic and can be catalyzed by acids. Aldehydes are also readily oxidized to give carboxylic acids .
Target of Action
This compound . 🧪🔍 . If you have any more questions or need additional information, feel free to ask! 😊
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 3-Cyclohexene-1-carboxaldehyde over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-carboxaldehyde can be synthesized through several methods. One common method involves the Diels-Alder reaction between acrolein and 1,3-butadiene. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields . Another method involves the catalytic hydrogenation of cyclohexanecarboxaldehyde .
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts such as rhodium (III) oxide can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 3-Cyclohexene-1-carboxylic acid.
Reduction: The compound can be reduced to form 3-Cyclohexene-1-methanol.
Substitution: It can undergo various substitution reactions, particularly at the aldehyde group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 3-Cyclohexene-1-carboxylic acid
Reduction: 3-Cyclohexene-1-methanol
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
3-Cyclohexene-1-carboxaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde: Similar structure but lacks the double bond in the ring.
3-Cyclohexene-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-Cyclohexene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 3-Cyclohexene-1-carboxaldehyde is unique due to its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity as an aldehyde and the presence of a double bond in the ring provide distinct chemical properties compared to its similar compounds .
Properties
IUPAC Name |
cyclohex-3-ene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDVJPDXYGCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID1026661 | |
Record name | 3-Cyclohexene-1-carboxaldehyde | |
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Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,6-tetrahydrobenzaldehyde appears as a colorless liquid. Less dense than water and slightly soluble in water. Hence floats on water. Irritates skin, eyes and mucous membranes. Used to make fabrics water resistant, and to make other chemicals., Liquid; [HSDB] Colorless to yellow liquid with an almond-like odor; [MSDSonline] | |
Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |
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Record name | 3-Cyclohexene-1-carboxaldehyde | |
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Boiling Point |
105 °C | |
Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |
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Flash Point |
135 °F (NFPA, 2010), 57 °C, 135 °F (57 °C) (OPEN CUP) | |
Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |
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Record name | 3-Cyclohexene-1-carboxaldehyde | |
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Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |
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Solubility |
Soluble in acetone and methanol, slightly soluble in cabon tetrachloride., Slightly soluble in water. | |
Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |
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Density |
0.9694 @ 20 °C/4 °C | |
Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |
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Vapor Pressure |
1.8 [mmHg] | |
Record name | 3-Cyclohexene-1-carboxaldehyde | |
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Color/Form |
Liquid | |
CAS No. |
100-50-5, 1321-16-0 | |
Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |
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Record name | 3-Cyclohexene-1-carboxaldehyde | |
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Record name | 3-Cyclohexene-1-carboxaldehyde | |
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Record name | Cyclohexenecarboxaldehyde | |
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Record name | 4-Formylcyclohexene | |
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Record name | 3-Cyclohexene-1-carboxaldehyde | |
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Record name | 3-Cyclohexene-1-carboxaldehyde | |
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Record name | Cyclohex-3-ene-1-carbaldehyde | |
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Record name | 4-FORMYLCYCLOHEXENE | |
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Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |
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Melting Point |
2 °C | |
Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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